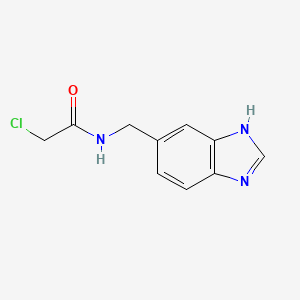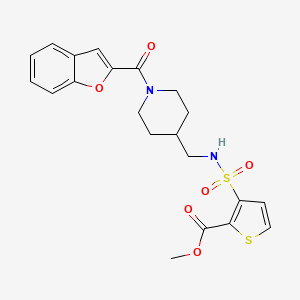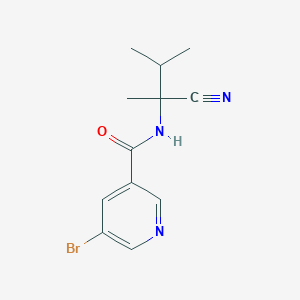
(5-((tert-Butoxycarbonyl)amino)-4-fluoro-2-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected amino group. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid group. Additionally, there would be a Boc-protected amino group attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions to reveal the free amine .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound is extensively used in organic synthesis, particularly in the construction of complex molecules. Its boronic acid moiety is crucial for Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds essential in pharmaceuticals . Additionally, the Boc-protected amine allows for selective reactions and further deprotection under mild conditions, making it a versatile building block for synthesizing potential drug candidates .
Peptide Synthesis
The Boc group is a common protecting group for amines in peptide synthesis. It protects the amine functionality during the coupling of peptide chains and can be removed under acidic conditions without affecting other sensitive groups in the peptide chain . This is particularly important in the synthesis of therapeutic peptides and proteins.
Material Science
In materials science, this compound’s derivatives can be used to modify surfaces or create polymers with specific functionalities. The boronic acid group can form reversible covalent bonds with diols, which is useful in creating responsive materials that can change properties in response to environmental stimuli .
Agricultural Chemistry
Boronic acids and their derivatives are explored for their potential use in developing new agrochemicals. Their ability to form stable complexes with various substrates can be leveraged to create targeted delivery systems for fertilizers or pesticides, potentially reducing environmental impact .
Bioconjugation and Diagnostic Research
The compound’s boronic acid group can selectively bind to sugars, which is useful in bioconjugation techniques for attaching biomolecules to various carriers or surfaces. This property is also exploited in the development of diagnostic tools for detecting glucose levels in diabetic patients .
Environmental Science
Boronic acids are investigated for their role in environmental monitoring and remediation. They can be used to create sensors for detecting various organic compounds or heavy metals in water sources, contributing to pollution control and water treatment technologies .
Biochemistry and Enzyme Inhibition
In biochemistry, the protected amino group of this compound can be used to study enzyme-substrate interactions. It can act as an inhibitor or a substrate analog to understand the mechanism of action of enzymes, particularly those involved in the metabolism of amino acids and proteins .
Pharmacology
The Boc-protected amino group is significant in pharmacology for the development of prodrugs. These are drugs designed to improve bioavailability or reduce side effects, which, upon administration, are metabolized to release the active pharmaceutical ingredient .
Future Directions
The use of boronic acids in medicinal chemistry and other fields is a growing area of research. Their unique chemical properties make them useful in a variety of applications, from drug discovery to materials science . The development of new synthetic methods and the exploration of new applications for boronic acid derivatives will likely be important areas of future research.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki-miyaura coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium . The N-Boc protection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The n-boc protection of amines is known to be a useful strategy in peptide synthesis , which suggests that the compound might have properties that make it suitable for use in drug development and delivery.
Result of Action
The result of the action of 5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid is the formation of Boc-protected amines and amino acids . These compounds are easily synthesized from various amines using many methods . The Boc group can be readily removed under a variety of conditions .
Action Environment
The action of 5-(N-BOC-Amino)-4-fluoro-2-methylphenylboronic acid can be influenced by various environmental factors. For instance, the N-Boc protection of amines can be efficiently catalyzed by 1-Alkyl-3-methylimidazolium cation-based ionic liquids . Furthermore, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
properties
IUPAC Name |
[4-fluoro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-7-5-9(14)10(6-8(7)13(17)18)15-11(16)19-12(2,3)4/h5-6,17-18H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCOAYFXTMYEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


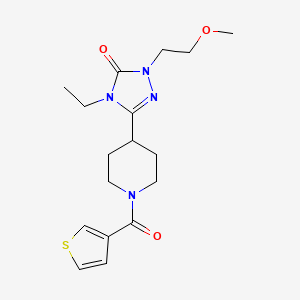





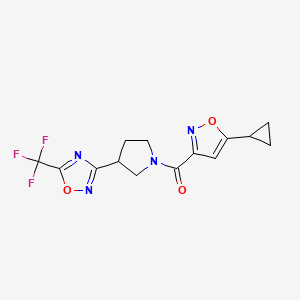
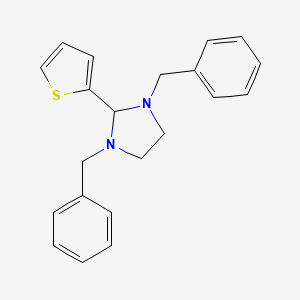
![tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate](/img/structure/B3007533.png)
